propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, benzothiophene, and carbamothioyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the iodo group, and the coupling of the benzothiophene moiety. Common reagents used in these reactions include hydrazine derivatives, iodine, and various carbonyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities while maintaining high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are of significant interest for drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of propyl 2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Indazole Derivatives: Known for their anti-inflammatory and antimicrobial activities, indazole derivatives are structurally similar and have comparable applications.
Pyrazole Derivatives: These compounds are widely studied for their therapeutic potential, particularly in the treatment of inflammation and cancer.
Uniqueness
Propyl 2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of biological targets and to exhibit a wider variety of chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H23IN4O3S2 |
---|---|
Molecular Weight |
546.4g/mol |
IUPAC Name |
propyl 2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H23IN4O3S2/c1-4-7-27-18(26)14-11-6-5-10(2)8-13(11)29-17(14)23-19(28)22-16(25)15-12(20)9-21-24(15)3/h9-10H,4-8H2,1-3H3,(H2,22,23,25,28) |
InChI Key |
XMUHKZXPSINUBB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=C(C=NN3C)I |
Origin of Product |
United States |
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